Cas no 485318-76-1 (3-Bromo-1,2,4-trifluoro-5-nitrobenzene)

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C₆HBrF₃NO₂. This derivative of benzene features bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple electron-withdrawing substituents enhances its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its potential sensitivity to heat and light. Its stability and functional group compatibility contribute to its utility in advanced chemical research and industrial processes.
3-Bromo-1,2,4-trifluoro-5-nitrobenzene structure
485318-76-1 structure
Product Name:3-Bromo-1,2,4-trifluoro-5-nitrobenzene
CAS No:485318-76-1
MF:C6HBrF3NO2
MW:255.976851224899
MDL:MFCD22123591
CID:1039440
PubChem ID:56973586
Update Time:2025-10-28

3-Bromo-1,2,4-trifluoro-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
    • 2,4,5-trifluoro-3-broMonitrobenzene
    • AK104888
    • ANW-70897
    • CTK8C3981
    • KB-234827
    • WT096
    • 3-Bromo-2,4,5-trifluoronitrobenzene
    • 6622AB
    • FCH2260234
    • AS05663
    • CM12115
    • AX8239096
    • ST24041815
    • Benzene, 3-bromo-1,2,4-trifluoro-5-nitro-
    • 485318-76-1
    • DTXSID80719926
    • MFCD22123591
    • SY279212
    • 3-bromo-1,2,4-trifluoro-5-nitro-benzene
    • DB-339162
    • AMY5028
    • AKOS016008075
    • CS-13033
    • CS-0146670
    • MDL: MFCD22123591
    • Inchi: 1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H
    • InChI Key: ZNDHZMPQFZGUPN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(=C1F)[N+](=O)[O-])F)F

Computed Properties

  • Exact Mass: 254.91428g/mol
  • Monoisotopic Mass: 254.91428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.967±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 254.6±35.0 ºC (760 Torr),
  • Flash Point: 107.8±25.9 ºC,
  • Solubility: Almost insoluble (0.064 g/l) (25 º C),

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3-Bromo-1,2,4-trifluoro-5-nitrobenzene Related Literature

Additional information on 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Chemical Profile of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS No. 485318-76-1)

3-Bromo-1,2,4-trifluoro-5-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 485318-76-1, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and nitro groups, which confer unique electronic and steric properties. The structural features of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene make it a valuable intermediate in the synthesis of various pharmacologically active agents and functional materials.

The molecular structure of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene consists of a benzene ring substituted with three fluorine atoms at the 1, 2, and 4 positions, a bromine atom at the 3 position, and a nitro group at the 5 position. This arrangement results in a highly electron-withdrawing environment around the aromatic ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and nitro substituents provides multiple sites for further functionalization, making this compound a versatile building block for organic synthesis.

In recent years, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene has been extensively studied for its potential applications in pharmaceutical development. The fluorine atoms in its structure contribute to metabolic stability and lipophilicity, which are critical factors in drug design. Additionally, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine or diazotization followed by coupling reactions. These properties have made 3-Bromo-1,2,4-trifluoro-5-nitrobenzene a popular choice for researchers seeking to develop novel therapeutic agents.

One of the most compelling aspects of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism. The trifluoromethyl group, in particular, has been shown to enhance binding affinity and selectivity in drug candidates. Furthermore, the bromine atom provides a convenient site for cross-coupling reactions with boronic acids or halides using palladium catalysts, enabling the construction of more complex molecular architectures.

Recent advances in computational chemistry have also highlighted the significance of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in virtual screening campaigns. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to protein targets. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can optimize the structure of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene derivatives to improve their pharmacokinetic profiles and therapeutic efficacy.

The synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the fluorination of a nitro-substituted benzene derivative followed by bromination at the desired position. Alternatively, direct fluorination of a bromo-substituted nitrobenzene can be employed under controlled conditions. The choice of synthetic pathway depends on factors such as yield efficiency、regioselectivity、and scalability,which are crucial for industrial applications.

In addition to its pharmaceutical applications,3-Bromo-1,2,4-trifluoro -5 -nitrobenzene has shown promise in materials science,particularly in the development of organic electronic materials。The electron-withdrawing nature of its substituents enhances charge transport properties,making it suitable for use in organic semiconductors,light-emitting diodes (OLEDs),and photovoltaic devices。Recent research has explored its incorporation into π-conjugated systems,where it acts as an effective electron acceptor,improving device performance.

The environmental impact and safety considerations associated with 3-Bromo -1,2,4 -trifluoro -5 -nitrobenzene are also important areas of study。While this compound is not classified as hazardous under normal conditions,its handling requires adherence to standard laboratory safety protocols。Proper storage、handling,and disposal procedures must be followed to minimize any potential risks。Additionally,investigators are exploring greener synthetic methods to reduce waste and improve sustainability in its production.

Future directions in research on 3-Bromo -1,2,4 -trifluoro -5 -nitrobenzene include expanding its applications into new therapeutic areas and developing more efficient synthetic routes。The growing interest in fluorinated compounds underscores their importance as pharmacophores,and 3-Bromo -1,2,4 -trifluoro -5 -nitrobenzene is likely to remain a key intermediate in this field。As computational methods continue to advance,the potential applications of this compound are expected to expand further,leading to innovative breakthroughs in medicine and materials science.

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